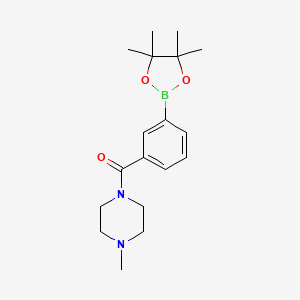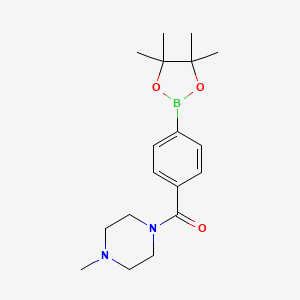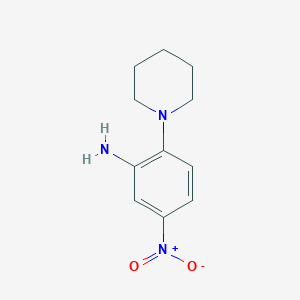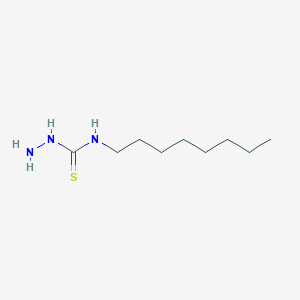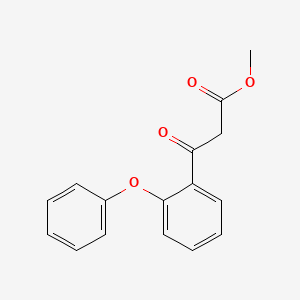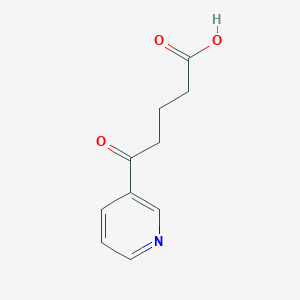
2-(2-Oxo-3-phenylimidazolidin-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Oxo-3-phenylimidazolidin-1-yl)acetic acid, also known as 2-oxo-3-phenyl-imidazoline-1-acetic acid (OPIA), is an organic compound belonging to the class of imidazolines. It is a derivative of imidazole, an organic compound that has been studied extensively in the fields of medicine and biology. OPIA is a chiral compound, meaning it has two different forms that are mirror images of each other, and it is a common intermediate in the synthesis of other compounds used in pharmaceuticals and other applications.
Scientific Research Applications
OPIA has been used in a variety of scientific research applications, including as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. It has also been used as an inhibitor of lipoxygenase (LOX), an enzyme involved in the production of leukotrienes. OPIA has been used to study the effects of inflammation and oxidative stress on cells and tissues, and it has been used as an inhibitor of cancer cell proliferation.
Mechanism of Action
OPIA acts as an inhibitor of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It binds to the active sites of these enzymes, blocking their activity and preventing the production of prostaglandins and leukotrienes. This can lead to a decrease in inflammation and oxidative stress in cells and tissues.
Biochemical and Physiological Effects
OPIA has been shown to have anti-inflammatory and antioxidant effects in cells and tissues. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, by inhibiting the activity of COX-2 and LOX. It has also been shown to reduce oxidative stress in cells and tissues by scavenging reactive oxygen species.
Advantages and Limitations for Lab Experiments
OPIA has several advantages for use in lab experiments. It is easy to synthesize and is available commercially, so it is relatively inexpensive. It is also a relatively stable compound, so it can be stored for long periods of time without degradation. However, it is a chiral compound, so it must be synthesized in a specific form to get the desired properties.
Future Directions
There are several potential future directions for research involving OPIA. It could be studied further as an inhibitor of COX-2 and LOX to better understand its anti-inflammatory and antioxidant effects. It could also be studied as an inhibitor of cancer cell proliferation to better understand its potential therapeutic applications. In addition, it could be studied as a potential drug delivery system, as it has been shown to be able to cross cell membranes. Finally, it could be studied as a potential therapeutic agent, as it has been shown to have anti-inflammatory and antioxidant effects.
Synthesis Methods
OPIA can be synthesized from the reaction of 2-amino-3-methyl-1-phenyl-1H-imidazole-4-carboxylic acid and ethyl chloroformate. The reaction is carried out in an aqueous solution of methanol and the product is a colorless oil. The reaction is typically carried out at room temperature and yields a product with a purity of 99%.
properties
IUPAC Name |
2-(2-oxo-3-phenylimidazolidin-1-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c14-10(15)8-12-6-7-13(11(12)16)9-4-2-1-3-5-9/h1-5H,6-8H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRCYQFSECXTMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


